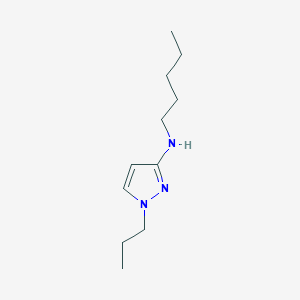

N-pentyl-1-propyl-1H-pyrazol-3-amine

Description

Overview of Pyrazole (B372694) Chemical Scaffolds and their Significance in Heterocyclic Chemistry

Pyrazole is an aromatic heterocyclic compound featuring a five-membered ring composed of three carbon atoms and two adjacent nitrogen atoms. bohrium.comnih.gov This fundamental structure, first described by Ludwig Knorr in 1883, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.govresearchgate.net The term "privileged scaffold" refers to molecular frameworks that are capable of binding to a variety of biological targets, thus serving as a basis for the development of diverse therapeutic agents. nih.gov

The versatility of the pyrazole ring is attributed to its unique chemical properties. It is a weak base and possesses an acidic pyrrole-like nitrogen and a basic pyridine-like nitrogen, allowing for various chemical modifications. bohrium.comresearchgate.net The arrangement of atoms in the pyrazole ring allows it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules like enzymes and receptors. frontiersin.org

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved drugs with a wide array of therapeutic applications. researchgate.netgoogle.com These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral agents, among others. nih.govnih.govmdpi.com The metabolic stability of the pyrazole nucleus is another key factor contributing to its frequent use in drug design. researchgate.net Its integration into molecules has been shown to enhance their pharmacological profiles, making it a cornerstone in the development of novel therapeutics. researchgate.netnih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class | Primary Use |

|---|---|---|

| Celecoxib | Anti-inflammatory | Pain and inflammation (COX-2 inhibitor) |

| Sildenafil | Vasodilator | Erectile dysfunction, pulmonary hypertension |

| Ruxolitinib | Antineoplastic (Kinase Inhibitor) | Myelofibrosis and polycythemia vera |

| Sulfaphenazole | Antibiotic | Bacterial infections |

| Zaleplon | Sedative-Hypnotic | Insomnia |

Importance of Substituted Aminopyrazoles as Versatile Frameworks in Academic Research

Within the broad class of pyrazole derivatives, aminopyrazoles are a particularly important subgroup characterized by the presence of an amino group attached to the pyrazole ring. acs.org These compounds are highly versatile and serve as crucial building blocks or synthons in organic chemistry for the creation of more complex, fused heterocyclic systems such as pyrazolopyrimidines and pyrazolotriazines. researchgate.net The functionalization of the pyrazole nucleus with amino substituents can lead to multifunctional, pharmacologically active compounds. acs.org

The position of the amino group on the pyrazole ring—be it at the C3, C4, or C5 position—significantly influences the molecule's chemical reactivity and biological activity. acs.org For instance, 3-aminopyrazoles are widely reported as anticancer and anti-inflammatory agents, while 5-aminopyrazoles are known to be effective as kinase inhibitors and antibacterial agents. acs.org This positional isomerism allows for fine-tuning of the molecule's properties. The amino group provides a key site for further chemical modification, enabling the synthesis of large libraries of related compounds for screening and optimization.

In academic research, the aminopyrazole framework is extensively used in drug discovery to develop novel therapeutic agents. acs.org The ability of the aminopyrazole core to form a triad (B1167595) of hydrogen bonds with the hinge region residues of protein kinases makes it a particularly attractive scaffold for designing kinase inhibitors, a major class of anticancer drugs. The synthesis of diverse aminopyrazole libraries allows researchers to systematically explore how different substituents affect biological activity, leading to the identification of potent and selective drug candidates.

Table 2: Reported Biological Activities of Substituted Aminopyrazole Scaffolds

| Aminopyrazole Type | Associated Biological Activities | Research Area Example |

|---|---|---|

| 3-Aminopyrazoles | Anticancer, Anti-inflammatory, Anti-infective | Development of Combretastatin A-4 mimetics |

| 4-Aminopyrazoles | Antioxidant, Analgesic, Tuberculostatic | Investigation of Edaravone analogues |

| 5-Aminopyrazoles | Kinase Inhibition (p38MAPK, Bruton kinase), Antibacterial, Antimalarial | Design of selective p38MAPK inhibitors |

Rationale for Investigating the Specific N-pentyl-1-propyl-1H-pyrazol-3-amine Structure

The investigation of a specific molecule like this compound is rooted in the principles of medicinal chemistry, particularly in the systematic exploration of structure-activity relationships (SAR). SAR studies are designed to understand how specific structural modifications to a core scaffold affect the biological activity of a compound. The synthesis of a focused library of analogs with varied substituents allows researchers to identify which chemical features are critical for potency, selectivity, and desirable pharmacological properties.

In the case of this compound, the core is a 3-aminopyrazole (B16455). The rationale for its specific design and study can be broken down by its substituents:

The 1-propyl group: This substituent is attached to the N1 position of the pyrazole ring. Research has shown that substitution at the N1 position can significantly modulate biological activity. For example, in some series of aminopyrazoles, an unsubstituted N1 nitrogen was found to be crucial for antiproliferative activity, while inserting certain substituents at this position shifted the compound's profile towards anti-inflammatory activity. The addition of a simple alkyl chain like propyl allows for a systematic evaluation of how steric bulk and lipophilicity at this position influence target binding and cell permeability.

Therefore, the synthesis and study of this compound is a logical step in a broader research program. By comparing its biological activity to other analogs with different alkyl chains (e.g., methyl, ethyl, butyl) at either the N1 or the C3-amino position, researchers can systematically map out the structural requirements for a desired biological effect, ultimately guiding the design of more potent and selective therapeutic candidates.

Structure

3D Structure

Properties

Molecular Formula |

C11H21N3 |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

N-pentyl-1-propylpyrazol-3-amine |

InChI |

InChI=1S/C11H21N3/c1-3-5-6-8-12-11-7-10-14(13-11)9-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,12,13) |

InChI Key |

JGWGWZUZWBEBLM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NN(C=C1)CCC |

Origin of Product |

United States |

Spectroscopic Characterization of N Pentyl 1 Propyl 1h Pyrazol 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For N-pentyl-1-propyl-1H-pyrazol-3-amine, ¹H, and ¹³C NMR are fundamental for characterizing the core structure, while ³¹P NMR becomes crucial for analyzing specific derivatives like phosphazene-substituted analogues.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The spectrum can be divided into signals corresponding to the pyrazole (B372694) ring protons, the N-propyl substituent, the N-pentylamino group, and the amine proton itself.

Pyrazole Ring Protons: The pyrazole ring features two aromatic protons, H-4 and H-5. These typically appear as doublets due to mutual coupling. The proton at the C-5 position is generally found further downfield compared to the proton at C-4.

N-Propyl Group: The propyl group attached to the N-1 position of the pyrazole ring will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (-CH₂-) protons, and a triplet for the methylene protons adjacent to the nitrogen (-N-CH₂-).

N-Pentyl Group: The pentyl group on the exocyclic amine shows a similar pattern. The terminal methyl group appears as a triplet, while the three internal methylene groups produce overlapping multiplets. The methylene group attached to the amine nitrogen (-NH-CH₂-) also appears as a multiplet, often a triplet if coupled only to the adjacent methylene group.

Amine Proton: The amine proton (-NH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature due to hydrogen bonding.

Based on data from analogous N-alkyl pyrazole structures, the expected chemical shifts are summarized in the table below. nih.govresearchgate.netnih.gov

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on related structures and may vary.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Pyrazole H-5 | ~7.3 - 7.6 | Doublet (d) | Coupled to H-4. |

| Pyrazole H-4 | ~5.7 - 6.0 | Doublet (d) | Coupled to H-5. |

| N1-CH₂-CH₂-CH₃ | ~3.9 - 4.1 | Triplet (t) | Methylene group attached to the pyrazole nitrogen. |

| N1-CH₂-CH₂-CH₃ | ~1.7 - 1.9 | Sextet | Central methylene of the propyl group. |

| N1-CH₂-CH₂-CH₃ | ~0.8 - 1.0 | Triplet (t) | Terminal methyl of the propyl group. |

| NH-CH₂-(CH₂)₃-CH₃ | ~3.0 - 3.2 | Multiplet | Methylene group attached to the exocyclic amine. |

| NH-(CH₂)ₙ-CH₃ | ~1.2 - 1.6 | Multiplet | Overlapping signals from the pentyl chain methylene groups. |

| NH-(CH₂)₄-CH₃ | ~0.8 - 1.0 | Triplet (t) | Terminal methyl of the pentyl group. |

| -NH- | Variable | Broad Singlet (br s) | Chemical shift is solvent and concentration dependent. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Pyrazole Ring Carbons: Three signals correspond to the pyrazole ring carbons (C-3, C-4, and C-5). The C-3 carbon, being attached to two nitrogen atoms, typically has the most downfield chemical shift among the ring carbons. The C-5 carbon signal appears at an intermediate value, while the C-4 carbon is the most shielded (upfield). researchgate.netresearchgate.net

N-Propyl and N-Pentyl Carbons: The aliphatic carbons of the propyl and pentyl chains appear in the upfield region of the spectrum. The carbons directly attached to nitrogen atoms (N1-CH₂ and NH-CH₂) are the most deshielded within their respective alkyl chains. nih.govresearchgate.net

The table below outlines the predicted ¹³C NMR chemical shifts. researchgate.netresearchgate.netorganicchemistrydata.org

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on related structures and may vary.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazole C-3 | ~150 - 155 |

| Pyrazole C-5 | ~138 - 142 |

| Pyrazole C-4 | ~95 - 100 |

| N1-CH₂-CH₂-CH₃ | ~50 - 55 |

| N1-CH₂-CH₂-CH₃ | ~23 - 27 |

| N1-CH₂-CH₂-CH₃ | ~10 - 13 |

| NH-CH₂-(CH₂)₃-CH₃ | ~45 - 50 |

| NH-CH₂-CH₂-(CH₂)₂-CH₃ | ~30 - 33 |

| NH-(CH₂)₂-CH₂-CH₂-CH₃ | ~28 - 31 |

| NH-(CH₂)₃-CH₂-CH₃ | ~21 - 24 |

| NH-(CH₂)₄-CH₃ | ~13 - 15 |

When the pyrazole amine moiety is used as a ligand to substitute chlorine atoms on a cyclophosphazene ring (such as hexachlorocyclotriphosphazene, N₃P₃Cl₆), ³¹P NMR spectroscopy becomes a powerful tool for characterization. The chemical shifts in ³¹P NMR are highly sensitive to the nature and number of substituents on the phosphorus atoms. rsc.orgresearchgate.net

In the synthesis of pyrazole-substituted cyclophosphazenes, the reaction can yield a variety of products, including mono-, di-, tri-, or fully substituted derivatives, as well as spirocyclic compounds if the ligand can bind to the same phosphorus atom twice. rsc.org Each of these substitution patterns results in a unique phosphorus environment, which can be distinguished by ³¹P NMR.

For example, in a mono-substituted cyclotriphosphazene (B1200923) derivative where one pyrazolamine ligand replaces a chlorine atom, the spectrum would typically show two signals: one for the substituted phosphorus atom (P(N-pyrazole)Cl) and another for the two equivalent unsubstituted phosphorus atoms (PCl₂). The substituted phosphorus atom usually exhibits a different chemical shift compared to the parent hexachlorocyclotriphosphazene (which shows a singlet around 20 ppm). ijcce.ac.ir The formation of spiro products leads to even more distinct shifts. Therefore, ³¹P NMR is essential for confirming the degree of substitution and the binding mode of the pyrazole ligand to the phosphazene core. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₁H₂₃N₃, which corresponds to a monoisotopic mass of 197.19. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

For larger, less volatile derivatives, such as phosphazene-substituted analogues, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are particularly effective. This method allows for the ionization and vaporization of large molecules without significant fragmentation, yielding a spectrum where the most prominent peak corresponds to the molecular ion ([M]+) or a protonated/sodiated adduct ([M+H]+, [M+Na]+). This technique has been successfully used to confirm the molecular weights of complex cyclophosphazene derivatives bearing pyrazole-containing ligands. rsc.org

Electron Impact (EI) mass spectrometry causes the molecular ion to fragment in a reproducible manner, providing a structural fingerprint. The fragmentation of N-alkyl pyrazoles is well-documented and follows predictable pathways. researchgate.netrsc.org For this compound, the following fragmentation patterns are expected:

Alpha-Cleavage: The most common fragmentation pathway for N-alkyl amines is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). miamioh.edu For the N-pentylamino group, this would result in the loss of a butyl radical (•C₄H₉), leading to a prominent fragment ion. Similarly, alpha-cleavage in the N-propyl group would lead to the loss of an ethyl radical (•C₂H₅).

Loss of Alkyl Groups: The entire N-propyl or N-pentyl group can be cleaved, leading to ions corresponding to the loss of C₃H₇ or C₅H₁₁ radicals.

Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. A characteristic fragmentation of the pyrazole core involves the expulsion of a molecule of hydrogen cyanide (HCN). researchgate.net This can occur from the molecular ion or subsequent fragment ions. Another process involves the loss of N₂ from the [M-H]⁺ ion. researchgate.net

Analyzing these characteristic fragments allows for the comprehensive structural confirmation of the target molecule and its derivatives. asianpubs.orgresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components: the primary amine (N-H), the pyrazole ring, and the alkyl (C-H) chains.

N-H Stretching: The primary amine group is typically identified by two medium-intensity bands in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C-H Stretching: The pentyl and propyl substituents, along with the C-H bond on the pyrazole ring, will produce absorption bands in the 3100-2850 cm⁻¹ region. Aromatic or heterocyclic C-H stretching vibrations usually appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the alkyl chains is observed just below 3000 cm⁻¹. derpharmachemica.com

Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic vibrations. researchgate.net These include C=N and C=C stretching vibrations, which typically appear in the 1600-1400 cm⁻¹ range. derpharmachemica.comnih.gov Ring deformation and other skeletal vibrations can be found at lower frequencies. derpharmachemica.com For instance, studies on related pyrazole derivatives have identified ring stretching vibrations between 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹. nih.gov

N-H Bending: The bending vibration (scissoring) of the primary amine group is expected to be found in the 1650-1580 cm⁻¹ region.

C-N Stretching: The stretching vibration for the C-N bond of the amine group attached to the pyrazole ring is anticipated in the 1350-1250 cm⁻¹ range.

A summary of these expected characteristic IR absorptions is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Heterocyclic/Alkyl | C-H Stretch | 3100 - 2850 |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 |

| Amine | C-N Stretch | 1350 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. This technique is particularly useful for identifying conjugated systems.

The pyrazole ring in this compound constitutes a chromophore, the part of the molecule responsible for absorbing UV light. The electronic spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the pyrazole ring. uzh.chelte.hu

For the parent pyrazole molecule, a strong absorption band corresponding to a π → π* transition is observed in the far-UV region, typically around 200-210 nm. researchgate.netrsc.org The presence of the amino group (-NH₂) at the 3-position acts as an auxochrome, a group that modifies the absorption of the chromophore. The lone pair of electrons on the nitrogen atom of the amino group can enter into conjugation with the pyrazole ring's π-system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). researchgate.net

Therefore, for this compound, the primary π → π* transition is expected to be observed at a wavelength longer than that of unsubstituted pyrazole. Additionally, weaker n → π* transitions, involving the promotion of a non-bonding electron from a nitrogen atom to an anti-bonding π* orbital, may also be present but are often less intense. uzh.chelte.hu

| Transition Type | Chromophore/Electrons Involved | Expected Absorption Region (λmax) |

| π → π | Pyrazole ring conjugated system | > 210 nm |

| n → π | Non-bonding electrons on N atoms | ~280-300 nm (typically weak) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula and assess its purity.

For this compound, the molecular formula is C₁₁H₂₁N₃. The theoretical elemental composition can be calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u).

Molecular Weight: (11 × 12.011) + (21 × 1.008) + (3 × 14.007) = 132.121 + 21.168 + 42.021 = 195.31 g/mol

The theoretical elemental percentages are calculated as follows:

%C = (132.121 / 195.31) × 100% = 67.65%

%H = (21.168 / 195.31) × 100% = 10.84%

%N = (42.021 / 195.31) × 100% = 21.51%

Experimental values obtained from an elemental analyzer for a pure sample should closely match these theoretical values, typically within a ±0.4% margin of error, thereby validating the empirical formula.

| Element | Theoretical Mass % (for C₁₁H₂₁N₃) |

| Carbon (C) | 67.65% |

| Hydrogen (H) | 10.84% |

| Nitrogen (N) | 21.51% |

X-Ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be generated.

For this compound, a successful single-crystal X-ray diffraction analysis would provide definitive proof of its structure in the solid state. nih.govmdpi.com The key structural parameters obtained would include:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, N-N, N-H, C-H) and bond angles, confirming the connectivity and geometry of the molecule. mdpi.com

Ring Planarity: Confirmation of the planarity of the pyrazole ring, a characteristic feature of aromatic heterocyclic systems. spast.orgnih.gov

Conformation: Determination of the preferred conformation of the flexible n-pentyl and n-propyl chains in the crystal lattice.

Intermolecular Interactions: Identification of hydrogen bonds formed between the amino group (donor) of one molecule and nitrogen atoms of a neighboring molecule (acceptor), which dictate the crystal packing arrangement. spast.org

While a crystal structure for the specific title compound is not publicly available, studies on related aminopyrazole derivatives have consistently shown the planarity of the pyrazole ring and the involvement of the amino group in hydrogen bonding networks. nih.govresearchgate.net

| Structural Information from X-Ray Crystallography | Description |

| Connectivity | Unambiguous confirmation of the atomic connections, distinguishing it from any potential isomers. |

| Molecular Geometry | Precise bond lengths (in Ångströms) and bond angles (in degrees). mdpi.com |

| Conformational Analysis | The spatial arrangement and torsion angles of the attached alkyl groups. |

| Crystal Packing | The arrangement of molecules in the unit cell and the nature of intermolecular forces, such as hydrogen bonds. |

Computational and Theoretical Studies on N Pentyl 1 Propyl 1h Pyrazol 3 Amine Analogues

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are fundamental computational techniques used to predict how a ligand, such as a pyrazole (B372694) derivative, might bind to a macromolecular target, typically a protein. eurasianjournals.com These methods are crucial for identifying potential drug candidates and optimizing their pharmacological profiles. eurasianjournals.com

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For aminopyrazole analogues, these simulations reveal critical interactions within the active sites of target proteins, such as kinases and enzymes. acs.orgarabjchem.org The predicted binding mode for pyrazole-based compounds frequently involves a combination of hydrogen bonds and hydrophobic interactions.

For instance, in studies of aminopyrazole-based inhibitors targeting JNK3, a type of kinase, the pyrazole core was observed to form hydrogen bonds with the hinge residue Met149 in the ATP binding pocket. acs.org The N-alkyl substituents and other groups on the pyrazole ring typically occupy hydrophobic pockets, making van der Waals and hydrophobic interactions with nonpolar amino acid residues like Isoleucine, Valine, and Leucine. acs.org Similarly, docking studies of pyrazole-carboxamide derivatives into human carbonic anhydrase (hCA) isoforms showed that the pyrazole moiety interacts with key residues like Thr199 and Gln92 through hydrogen bonds, while other parts of the molecule engage in extensive hydrophobic and pi-pi stacking interactions. nih.gov

These computational models suggest that N-alkyl-1H-pyrazol-3-amine analogues would likely orient their pyrazole core to act as a hydrogen bond donor and/or acceptor with key residues in a protein's active site. The N-pentyl and N-propyl groups would be expected to fit into nearby hydrophobic channels, contributing to the stability of the ligand-protein complex.

Beyond predicting the binding pose, docking simulations provide a quantitative estimation of the binding affinity, often expressed as a binding score (e.g., in kcal/mol) or predicted inhibition constant (Ki). nih.govresearchgate.net A lower binding energy value typically indicates a more stable and favorable interaction between the ligand and its target. researchgate.net

Computational studies on various pyrazole derivatives have demonstrated a strong correlation between predicted binding affinities and experimentally observed biological activity. nih.gov For example, pyrazole-carboxamides designed as carbonic anhydrase inhibitors showed calculated binding scores ranging from -7.6 to -9.3 kcal/mol, which corresponded well with their potent in vitro inhibitory activities (Ki values in the micromolar to nanomolar range). nih.gov In another study, pyrazole-containing imide derivatives evaluated as anticancer agents showed IC50 values against the A-549 cell line as low as 3.22 µM, with docking studies helping to identify the Heat Shock Protein 90α (Hsp90α) as a potential target. nih.gov

These findings highlight the utility of computational methods in prioritizing compounds for synthesis and biological testing. The binding affinities of N-pentyl-1-propyl-1H-pyrazol-3-amine analogues can be computationally screened against various targets to predict their potential efficacy.

| Pyrazole Analogue | Target Protein | Binding Score (kcal/mol) | Experimental Activity (IC50/Ki) |

|---|---|---|---|

| Pyrazole-carboxamide (6a) | hCA I | -9.3 | 0.063 µM (Ki) |

| Pyrazole-carboxamide (6a) | hCA II | -8.5 | 0.007 µM (Ki) |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora A kinase | Not Reported | 0.16 µM (IC50) |

| Pyrazole-containing imide (A4) | Hsp90α (predicted) | Not Reported | 3.22 µM (IC50 vs. A-549) |

| Aminopyrazole derivative (7) | EGFR (predicted) | -8.35 | 11.51 µM (IC50 vs. MCF-7) |

Quantum Mechanical Calculations (Density Functional Theory, DFT)

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. eurasianjournals.comtandfonline.com DFT is widely used to analyze the electronic structure, reactivity, and spectroscopic properties of pyrazole derivatives, offering insights that complement experimental data. eurasianjournals.comnih.gov

DFT calculations are employed to determine the distribution of electrons within a molecule and to compute various reactivity descriptors. arabjchem.org Key parameters include the energies of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. arabjchem.org

For pyrazole derivatives, DFT studies have shown that the distribution of HOMO and LUMO is often located over the pyrazole ring and adjacent aromatic systems, indicating that this region is central to the molecule's chemical reactivity and interactions. researchgate.net Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the molecular surface. tandfonline.comresearchgate.net MEP maps identify electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, predicting sites for intermolecular interactions. nih.gov In aminopyrazoles, the nitrogen atoms of the pyrazole ring and the amino group are typically identified as nucleophilic centers.

These quantum chemical parameters provide a theoretical basis for understanding the structure-activity relationships of this compound analogues.

| Pyrazole Analogue | E-HOMO (eV) | E-LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | -5.69 | -0.93 | 4.76 |

| Aminopyrazole derivative (5) | -5.62 | -4.46 | 1.16 |

| Aminopyrazole derivative (6) | -6.15 | -3.80 | 2.35 |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -6.65 | -2.12 | 4.53 |

DFT calculations are a powerful tool for investigating reaction mechanisms, particularly for complex multi-step organic syntheses. mdpi.com A common route to synthesize the pyrazole core is through a [3+2] or 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net DFT can be used to model the transition states and intermediates along the reaction pathway, providing insights into the reaction's feasibility, kinetics, and regioselectivity. mdpi.comnih.gov

In the synthesis of pyrazoles from diazopropane and chalcone derivatives, for example, DFT studies were used to calculate the activation energy barriers for different possible reaction pathways. mdpi.com The calculations demonstrated that the formation of the pyrazole ring is kinetically favored over other potential cycloadducts. mdpi.com Such studies are crucial for explaining why a particular regioisomer is formed preferentially, a key challenge in heterocyclic synthesis. nih.govencyclopedia.pub By analyzing the energies of different transition states, chemists can predict the most likely outcome of a reaction and optimize conditions to favor the desired product. nih.gov This predictive power is invaluable for designing efficient synthetic routes to novel analogues like this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. eurasianjournals.comresearchgate.net An MD simulation of a ligand-protein complex, typically run for nanoseconds, provides crucial information about the stability of the binding pose and the flexibility of the complex. nih.govnih.gov

The stability of the docked complex is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. researchgate.netnih.gov A stable, low-fluctuation RMSD value for both the protein and the ligand suggests that the binding pose predicted by docking is stable and maintained over time. nih.govnih.gov

MD simulations also allow for the analysis of specific intermolecular interactions, such as hydrogen bonds. nih.gov By tracking the number and duration of hydrogen bonds between the ligand and protein residues during the simulation, researchers can confirm which interactions are most critical for stable binding. nih.gov For pyrazole derivatives, MD simulations have been used to validate docking results, confirming that key hydrogen bonds and hydrophobic contacts are maintained, thus lending higher confidence to the predicted binding mode. nih.govnih.gov

Exploration of Conformational Space and Dynamic Behavior in Solution or Biological Environments

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Computational methods are employed to explore the conformational space of pyrazole derivatives, identifying the most stable arrangements of their atoms and their dynamic behavior.

Studies on pyrazole analogues have revealed the existence of multiple rotational isomerisms due to internal rotation around single bonds, such as C-N or C-S bonds. iu.edu.sa For instance, in one study on a substituted pyrazole-4-carbonitrile, nine possible rotational isomers were postulated, with quantum mechanical calculations identifying the most energetically stable conformers. iu.edu.sa

Stability Assessment of Compound-Target Complexes

Molecular docking is a primary computational technique used to predict how a ligand, such as a pyrazole derivative, binds to the active site of a biological target, typically a protein or enzyme. researchgate.net This method assesses the stability of the compound-target complex by calculating a docking score or binding energy, which estimates the binding affinity. researchgate.netijsdr.org Lower binding energy values typically indicate a more stable and favorable interaction.

Docking studies on pyrazolone derivatives against the SARS-CoV-2 main protease (Mpro) have been used to estimate their inhibition efficiency. figshare.com The results suggest that these compounds could act as potent inhibitors and that their effectiveness is strongly influenced by the nature of the functional groups attached to the pyrazolone core. figshare.com Similarly, molecular modeling of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole revealed feasible binding modes to protein targets with small binding free energies, indicating stable complexes. tandfonline.com

These computational predictions of binding stability are crucial for identifying promising drug candidates and understanding the molecular interactions—such as hydrogen bonds and hydrophobic interactions—that are essential for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijsdr.org By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of new, unsynthesized compounds, thereby accelerating the drug discovery process. journal-academia.comej-chem.org

Numerous QSAR studies have been conducted on pyrazole and pyrazolone derivatives to model a wide range of biological activities, including antitumor, antimicrobial, and hypoglycemic effects. ijsdr.orgjournal-academia.comej-chem.org These studies employ various statistical and machine learning techniques, such as Multiple Linear Regression (MLR) and Random Forest, to build predictive models. journal-academia.com For example, a QSAR study on pyrazole derivatives as hypoglycemic agents developed models with high predictive capabilities, achieving a coefficient of determination (R²) of up to 0.90. journal-academia.com

Different QSAR approaches, such as 2D-QSAR and 3D-QSAR, are utilized. ijsdr.org While 2D-QSAR uses descriptors derived from the 2D structure, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D arrangement of the molecules and their steric and electrostatic fields. researchgate.net Advanced methodologies like 5D-QSAR have also been applied to pyrazole derivatives, which consider different induced-fit models of the ligand-receptor complex. nih.gov The robustness and predictive power of these models are validated using statistical parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). ijsdr.orgresearchgate.net

| Biological Activity | QSAR Model Type | Validation Parameters | Source |

|---|---|---|---|

| Hypoglycemic | Multiple Linear Regression (MLR) | R² = 0.82, q² = 0.80 | journal-academia.com |

| Hypoglycemic | Random Forest | R² = 0.90, q² = 0.85 | journal-academia.com |

| Antitumor (EGFR Kinase) | 2D and 3D-QSAR | R² = 0.781, q² = 0.709 | ijsdr.org |

| Anticancer (EGFR Inhibitors) | 2D-QSAR | R²train = 0.9816, Q² = 0.9668 | researchgate.net |

| Anticancer (EGFR Inhibitors) | 3D-QSAR (CoMFA) | R²train = 0.975, Q² = 0.664 | researchgate.net |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Understanding the intermolecular interactions that govern how molecules pack together in a crystal is crucial for fields like materials science and pharmaceutical development, as these interactions influence properties like solubility and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. figshare.comnih.gov

This method maps various properties onto a 3D surface around a molecule, with 2D "fingerprint plots" derived from this surface providing a quantitative summary of the different types of intermolecular contacts. nih.gov Studies on a variety of pyrazole and pyrazolone derivatives have used Hirshfeld analysis to detail their crystal packing. tandfonline.comresearchgate.netresearchgate.net

| Compound Type | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Other Significant Contacts (%) | Source |

|---|---|---|---|---|---|

| Pyrazolo[1,2-a]pyrazole derivative | 37.1 | 31.3 | 10.6 | Br···H/H···Br (13.5) | nih.gov |

| 5-(3-Nitro-1H-pyrazol-4-yl)-1H-tetrazole | - | 13.4 | - | N···H/H···N (31.5), N···O/O···N (18.4) | researchgate.net |

| bis-Pyrazole derivative | 54.8–55.3 | 5.8–6.5 | 28.3–29.2 | N···H (3.8–4.6), C···C (3.0–4.9) | researchgate.net |

| bis-Pyrazole derivative | 42.7 | 3.2 | 16.4 | N···H (14.4), C···C (3.9) | researchgate.net |

Reactivity and Further Chemical Transformations of the N Pentyl 1 Propyl 1h Pyrazol 3 Amine Core

Reactions at the Pyrazole (B372694) Nitrogen Atoms

The pyrazole ring of N-pentyl-1-propyl-1H-pyrazol-3-amine contains two nitrogen atoms: a pyrrole-like nitrogen (N1) and a pyridine-like nitrogen (N2). The N1 nitrogen is acidic, while the N2 nitrogen is basic, rendering the pyrazole ring amphoteric nih.govnih.gov. This dual nature influences its reactivity towards electrophiles.

N-alkylation of pyrazoles is a common method for introducing substituents onto the ring nitrogens. This reaction typically proceeds under basic conditions to deprotonate the N1 nitrogen, followed by the addition of an alkyl halide semanticscholar.org. The regioselectivity of N-alkylation can be influenced by steric factors, with bulkier substituents favoring substitution at the less sterically hindered nitrogen atom semanticscholar.orgmdpi.com. In the case of this compound, the existing propyl group at the N1 position directs any further alkylation to the N2 position.

N-acylation of pyrazoles can be achieved using various acylating agents, such as acid chlorides or anhydrides. Similar to alkylation, the site of acylation can be controlled by the reaction conditions and the substitution pattern of the pyrazole ring. For this compound, acylation would be expected to occur at the N2 position.

| Reaction Type | Reagents | Position of Substitution | Reference |

| N-Alkylation | Alkyl halides, Strong base | N2 | semanticscholar.org |

| N-Acylation | Acyl chlorides, Anhydrides | N2 | scirp.org |

Chemical Transformations of the Amine Functionality

The exocyclic amino group at the C3 position of the pyrazole ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

The exocyclic amino group of 3-aminopyrazoles readily undergoes acylation with reagents such as acetic anhydride (B1165640) or benzoyl chloride to form the corresponding amides scirp.org. This reaction is a versatile method for modifying the properties of the parent compound.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines) ekb.egnih.govresearchgate.net. This reaction is typically carried out by refluxing the aminopyrazole with the carbonyl compound in a suitable solvent. The resulting Schiff bases are valuable intermediates for the synthesis of other heterocyclic compounds.

| Carbonyl Compound | Reaction Conditions | Product Type |

| Aromatic Aldehydes | Catalytic acetic acid | Schiff Base |

| Ketones | Reflux in ethanol | Schiff Base |

The Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, formaldehyde, and a primary or secondary amine jchr.org. While the pyrazole ring itself can participate in Mannich reactions, the exocyclic amino group of this compound can also be the amine component. This reaction leads to the formation of aminomethylated derivatives, which are of interest in medicinal chemistry jchr.orgnih.gov.

Reactivity of the Pyrazole Ring Carbons

The carbon atoms of the pyrazole ring exhibit different levels of reactivity towards electrophilic substitution. The C4 position is generally the most susceptible to electrophilic attack due to the electron-donating effect of the amino group at C3 nih.gov. The reactivity of the C5 position can be influenced by the nature of the substituent at the N1 position.

Electrophilic substitution reactions such as nitration, halogenation, and formylation can be carried out on the pyrazole ring. For instance, formylation of N-arylpyrazoles containing an amino group has been achieved using the Vilsmeier-Haack reaction researchgate.net. These reactions provide a means to further functionalize the pyrazole core of this compound.

| Reaction | Reagent | Position of Substitution |

| Formylation | Vilsmeier-Haack reagent | C4 |

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The 3-amino group is a potent activating group, directing electrophilic substitution preferentially to the C-4 position of the pyrazole ring. The electron-donating effect of the amino group, coupled with the inherent reactivity of the pyrazole system, makes the C-4 carbon atom the most nucleophilic site.

Common electrophilic substitution reactions applicable to the 3-aminopyrazole (B16455) scaffold include:

Nitration: Using reagents like a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄), a nitro group (NO₂) can be introduced at the C-4 position. scribd.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (SO₃H) at the C-4 position. scribd.com

Halogenation: Reactions with elemental halogens (e.g., Br₂, Cl₂) in suitable solvents can yield 4-halo-substituted 3-aminopyrazoles.

Azo Coupling: Reaction with diazonium salts (Ar-N₂⁺) under mild basic conditions results in the formation of C-4 azo compounds, a reaction characteristic of highly activated aromatic systems. scribd.com

These reactions proceed via the typical mechanism of electrophilic aromatic substitution, where the C-4 position's high electron density facilitates the attack by the electrophile.

Functionalization at Position C-4

Beyond classical electrophilic substitutions, the C-4 position of the this compound core is amenable to various other functionalization reactions that are crucial for building molecular complexity. The strategic introduction of substituents at this position is a key step in the synthesis of many biologically active compounds. nih.gov

Key C-4 functionalization methods include:

Vilsmeier-Haack Formylation: This reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the C-4 position. scribd.com The resulting 4-formyl derivative is a versatile intermediate for further transformations.

Mannich Reaction: The reaction with formaldehyde and a secondary amine (like dimethylamine) in an acidic medium introduces an aminomethyl group at the C-4 position. scribd.com

Arylation: C-4 arylated 5-aminopyrazoles have garnered significant interest. nih.gov Laccase-mediated methods have been developed for the chemoselective C-4 arylation of 5-aminopyrazoles with catechols, which proceed under mild conditions without the need for protecting the amino group. nih.gov

The ability to selectively functionalize the C-4 position is critical, as it often precedes cyclization reactions to form fused pyrimidine rings. nih.gov

Cyclization Reactions to Form Fused Heterocyclic Systems

The bifunctional nature of this compound, possessing both a nucleophilic exocyclic amino group and a nucleophilic endocyclic nitrogen atom (N-2), makes it an ideal precursor for synthesizing fused heterocyclic systems. These reactions, known as cyclocondensations, are among the most important transformations of the 3-aminopyrazole core.

Synthesis of Pyrazolo[1,5-a]pyrimidines and Analogues

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and predominant reaction pathway for 3-aminopyrazoles. acs.orgnih.gov This is typically achieved through the reaction of the aminopyrazole with a 1,3-bielectrophilic compound. The reaction proceeds via the nucleophilic attack of the endocyclic N-2 atom followed by cyclization involving the exocyclic amino group.

| Reagent Class | Specific Examples | Reaction Conditions | Reference |

| 1,3-Dicarbonyl Compounds | Acetylacetone, Ethyl Acetoacetate | Acidic or thermal conditions | nih.govnih.gov |

| Enaminones | (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one | Aqueous ethanol, ambient temperature | researchgate.net |

| α,β-Unsaturated Ketones | Chalcones, Saturated Ketones (in situ formation) | Cu(II)-catalyzed, TEMPO-mediated | acs.org |

| Three-Component Reactions | Aldehydes, Sulfoxonium Ylides | Rh(III)-catalyzed, microwave heating | nih.govnih.gov |

The regioselectivity of the cyclization, leading to the [1,5-a] isomer, is generally favored due to the higher nucleophilicity of the endocyclic nitrogen compared to the exocyclic amino group in the initial step of the condensation. researchgate.net

Construction of Pyrazolo[3,4-d]pyrimidine and Related Structures

Pyrazolo[3,4-d]pyrimidines are structural analogues of purines and represent another vital class of fused heterocycles synthesized from 3-aminopyrazoles (often referred to as 5-aminopyrazoles in this context). ekb.egrsc.org The construction of this ring system involves the participation of the exocyclic amino group and the adjacent C-4 carbon atom of the pyrazole ring.

Several synthetic strategies have been developed:

Reaction with Formamide: A common one-pot method involves heating the aminopyrazole with formamide, which serves as the source for the additional carbon and nitrogen atoms of the pyrimidine ring. researchgate.net

Cyclization of C-4 Functionalized Pyrazoles: A frequent approach involves first introducing a suitable group at the C-4 position, such as a nitrile or ester. For instance, a 5-amino-1H-pyrazole-4-carbonitrile can be treated with triethyl orthoformate to form an intermediate that cyclizes with hydrazine (B178648) to yield the pyrazolo[3,4-d]pyrimidine core. rsc.org

Vilsmeier Reagent and Amides: A one-flask synthesis involves reacting 5-aminopyrazoles with N,N-substituted amides in the presence of phosphorus tribromide (PBr₃) to achieve Vilsmeier amidination, followed by heterocyclization. researchgate.netacs.org

These methods provide access to a wide range of substituted pyrazolo[3,4-d]pyrimidines, which are important scaffolds in medicinal chemistry. nih.gov

Formation of Pyrazolo-S-triazine and Other Fused Rings

The versatile reactivity of the 3-aminopyrazole nucleus extends to the synthesis of fused systems containing a triazine ring. The formation of pyrazolo[5,1-c] acs.orgnih.govnih.govtriazines can be achieved by reacting 3-aminopyrazoles with appropriate precursors. A key method involves the diazotization of the 3-aminopyrazole followed by coupling with an active methylene (B1212753) compound. For example, the diazonium salt of a 3-aminopyrazole can be coupled with malononitrile to yield a hydrazono intermediate, which can then be cyclized under basic conditions to form the pyrazolo[5,1-c] acs.orgnih.govnih.govtriazine ring system. d-nb.info

Furthermore, pyrazolo[3,4-d] acs.orgnih.govresearchgate.nettriazines have been synthesized through multi-step sequences, highlighting the utility of the aminopyrazole core in constructing diverse, nitrogen-rich heterocyclic systems. beilstein-archives.orgresearchgate.net

| Fused Ring System | Key Reagents/Reaction | Reference |

| Pyrazolo[5,1-c] acs.orgnih.govnih.govtriazine | Diazotization, coupling with active methylene compounds (e.g., malononitrile) | d-nb.info |

| Pyrazolo[3,4-d] acs.orgnih.govresearchgate.nettriazine | Multi-step synthesis involving amidation and cyclative cleavage | beilstein-archives.orgresearchgate.net |

These reactions underscore the role of this compound as a foundational building block for a broad spectrum of fused heterocyclic compounds.

Enzyme Inhibition and Modulation

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in a range of physiological and pathological processes. The pyrazole core serves as a versatile scaffold, allowing for substitutions that can be tailored to fit into the active sites of specific enzymes, thereby leading to their inhibition.

Molecular Mechanisms of Action against Specific Enzymes (e.g., COX-2, MAO-B, AChE, α-Amylase, α-Glucosidase)

Cyclooxygenase-2 (COX-2): Certain pyrazole derivatives exhibit selective inhibition of COX-2, an enzyme crucial in inflammation and pain pathways. rjpn.orgnih.gov This selectivity is attributed to the specific molecular architecture of the COX-2 active site, which can accommodate the pyrazole structure more favorably than the related COX-1 enzyme. rjpn.org The inhibitory mechanism often involves the formation of strong interactions with key amino acid residues within the enzyme's active site, thereby blocking the entry of the substrate, arachidonic acid. rjpn.orgnih.govresearchgate.net One study highlighted a pyrazole derivative, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), as a promising and safe option for managing chronic inflammatory conditions due to its COX-2 inhibitory action. nih.gov

Monoamine Oxidase B (MAO-B): Some 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated selective inhibitory activity against MAO-B in the nanomolar range. nih.gov MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases. The selectivity of these pyrazole derivatives for MAO-B over MAO-A is a key feature, potentially reducing side effects. nih.gov

Acetylcholinesterase (AChE): Derivatives of pyrazoline, a related heterocyclic compound, have shown significant inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. nih.gov For instance, 1-(3-Nitrophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline demonstrated potent AChE inhibition with an IC50 value of 0.040 μM. nih.gov The mechanism of inhibition often involves π–π interactions with tyrosine and tryptophan residues in the active site of AChE. nih.govresearchgate.net

α-Amylase and α-Glucosidase: Pyrazole-based compounds have emerged as promising inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govajchem-a.comajchem-a.comresearchgate.net Inhibition of these enzymes is a key therapeutic approach for managing type 2 diabetes. nih.govekb.eg Studies have shown that pyrazole derivatives can effectively inhibit these enzymes, with some compounds exhibiting potent activity. scribd.comnih.gov For example, a pyrazole derivative showed a high inhibitory potency against α-amylase, with an inhibition rate of 42.5%. ajchem-a.com The structure-activity relationship studies indicate that the nature and position of substituents on the pyrazole ring significantly influence the inhibitory activity. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives Against Various Enzymes

| Enzyme Target | Derivative Type | Key Findings |

| COX-2 | Pyrazole Sulfonamide | Selective inhibition, promising for anti-inflammatory applications. nih.gov |

| MAO-B | 3-Aryl-1-phenyl-1H-pyrazole | Selective inhibition in the nanomolar range. nih.gov |

| AChE | Pyrazoline | Potent inhibition with IC50 values in the micromolar range. nih.gov |

| α-Amylase | Pyrazole derivative | Significant inhibition, with rates up to 42.5%. ajchem-a.com |

| α-Glucosidase | Pyrazole-based heterocycles | Promising scaffold for developing potent inhibitors. nih.gov |

Kinase Inhibition (e.g., Src, PCTAIRE Family, EGFR)

The pyrazole scaffold is a privileged structure in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.govnih.gov

Src Kinase: Pyrazole derivatives incorporating a coumarin moiety have been investigated as inhibitors of Src tyrosine kinase. biointerfaceresearch.com Docking studies have revealed that these compounds can establish multiple interactions, including hydrogen bonds and van der Waals forces, with the active site residues of the kinase. biointerfaceresearch.com

PCTAIRE Family: The 3-amino-1H-pyrazole moiety has been utilized as a starting point for developing selective inhibitors of the understudied PCTAIRE family of kinases, such as CDK16. nih.govnih.gov Optimization of this scaffold has led to compounds with high cellular potency for CDK16. nih.govnih.gov

Epidermal Growth Factor Receptor (EGFR): Several studies have focused on pyrazole derivatives as potent inhibitors of EGFR, a key target in cancer therapy. semanticscholar.orgnih.govnih.gov For instance, 1H-pyrazolo[3,4-d]pyrimidine derivatives have been designed to possess the pharmacophoric features of EGFR inhibitors. semanticscholar.org Molecular docking studies have shown that these compounds can bind to the ATP-binding site of EGFR, forming hydrophobic interactions and hydrogen bonds with key residues. semanticscholar.org One pyrazole derivative, compound 4a, exhibited IC50 values of 0.15 ± 0.03 μM against HepG2 cells and 0.31 ± 0.008 μM against EGFR. nih.gov

Table 2: Kinase Inhibitory Profile of this compound Derivatives

| Kinase Target | Derivative Type | Key Findings |

| Src | Pyrazole-coumarin hybrids | Good binding affinity with the target kinase. biointerfaceresearch.com |

| PCTAIRE (CDK16) | 3-Amino-1H-pyrazole based | High cellular potency and selectivity. nih.govnih.gov |

| EGFR | 1H-pyrazolo[3,4-d]pyrimidine | Potent inhibition with IC50 values in the sub-micromolar range. semanticscholar.orgnih.gov |

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals, Cation-π)

The inhibitory potency of this compound derivatives is dictated by a combination of specific molecular interactions with their biological targets.

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the amino group can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in the active sites of enzymes and kinases. biointerfaceresearch.comscience.gov

π-π Stacking: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues such as tyrosine, tryptophan, and phenylalanine, which are often found in the binding sites of biological targets. nih.govbiointerfaceresearch.comnih.gov

Hydrophobic Interactions: Alkyl and aryl substituents on the pyrazole ring can engage in hydrophobic interactions with nonpolar pockets within the target protein, enhancing binding affinity. semanticscholar.org

Antimicrobial Mechanisms

The pyrazole scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. mdpi.commdpi.comnih.govglobalresearchonline.netmeddocsonline.org

Antibacterial Activity and Potential Targets

Pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com Some derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While the exact mechanisms of action are not always fully elucidated, potential targets are believed to include essential bacterial enzymes and cellular processes. nih.gov For example, some pyrazole derivatives have been found to be potent growth inhibitors of Bacillus subtilis. nih.gov The antibacterial potency can be significantly influenced by the nature of the substituents on the pyrazole ring. nih.gov

Table 3: Antibacterial Spectrum of Selected Pyrazole Derivatives

| Bacterial Strain | Derivative Type | Activity |

| Escherichia coli (Gram-negative) | Pyrazole derivative | Exceedingly active (MIC: 0.25 μg/mL). nih.gov |

| Staphylococcus epidermidis (Gram-positive) | Pyrazole derivative | Highly active (MIC: 0.25 μg/mL). nih.gov |

| Bacillus subtilis | N-phenylpyrazole-fused fraxinellone | Potent growth inhibitor (MIC: 4 μg/ml). nih.gov |

| MRSA | Thiazolo-pyrazole derivatives | Potent anti-MRSA agents (MIC: as low as 4 μg/ml). nih.gov |

Antifungal Activity Mechanisms

A variety of pyrazole derivatives have been synthesized and evaluated for their antifungal properties against a range of fungal pathogens. nih.govnih.govnih.govmdpi.com Some compounds have exhibited significant antifungal activity, in some cases comparable to or better than commercial fungicides. nih.gov For instance, an isoxazolol pyrazole carboxylate derivative displayed strong antifungal activity against Rhizoctonia solani with an EC50 value of 0.37 μg/mL. nih.gov The proposed mechanisms of antifungal action often involve the inhibition of essential fungal enzymes or disruption of cell membrane integrity. Molecular docking studies have suggested that these compounds can bind to key fungal proteins, leading to their inactivation. science.govnih.gov

Table 4: Antifungal Activity of Representative Pyrazole Derivatives

| Fungal Strain | Derivative Type | Activity (EC50) |

| Aspergillus niger | Pyrazole derivative | Highly active (MIC: 1 μg/mL). nih.gov |

| Rhizoctonia solani | Isoxazolol pyrazole carboxylate | 0.37 μg/mL. nih.gov |

| Sclerotinia sclerotiorum | N-(1H-pyrazol-5-yl)nicotinamide | 10.35 mg/L. nih.gov |

| Valsa mali | N-(1H-pyrazol-5-yl)nicotinamide | 17.01 mg/L. nih.gov |

Non Biological Applications of Pyrazole Amine Derivatives

Applications in Materials Science and Polymer Chemistry

While specific applications of N-pentyl-1-propyl-1H-pyrazol-3-amine in materials science and polymer chemistry are not documented in publicly available literature, the broader family of pyrazole (B372694) derivatives is known for its utility in these areas. The pyrazole ring is a versatile building block that can be incorporated into larger molecular architectures to create materials with specific properties. Their ability to be functionalized allows for the tuning of electronic, optical, and physical characteristics, making them suitable for a range of applications.

The development of novel synthetic methods for creating structurally diverse pyrazoles is an active area of research, driven by the potential to produce new materials with unique functionalities. mdpi.com These efforts aim to create compounds that can be used in the development of advanced polymers, organic electronics, and other specialized materials.

Ligands for Metal Complexation and Catalysis

Pyrazole derivatives are well-established as effective ligands in coordination chemistry due to the presence of nitrogen atoms with available lone pairs of electrons, which can readily coordinate with metal ions. mocedes.orgresearchgate.net These nitrogen-containing heterocyclic ligands are of significant interest for their ability to form stable complexes with a variety of metals. mocedes.orgnih.gov The resulting metal complexes have applications in diverse areas, including catalysis. mocedes.org

The coordination chemistry of pyrazole-based ligands is rich and varied, with the potential for the pyrazole ring to act as a monodentate, bidentate, or polydentate ligand depending on its substitution pattern. researchgate.net This versatility allows for the design of metal complexes with specific geometries and electronic properties, which is crucial for their function as catalysts. Protic pyrazoles, which have an unsubstituted N-H group, are particularly interesting as their proton-responsive nature can be exploited in catalytic cycles. nih.gov

Table 1: Examples of Metal Complexes with Pyrazole-Derived Ligands

| Metal Ion | Pyrazole Ligand Type | Application Area |

|---|---|---|

| Zinc(II) | 3-imine-3,5-dimethylpyrazole | Molecular Complexes |

| Cobalt(II), Copper(II), Manganese(II) | 3-tert-butyl-4-cyano pyrazole | Coordination Chemistry |

This table is illustrative of the types of metal complexes formed by pyrazole derivatives and is not specific to this compound.

Agrochemical Applications

N-heterocyclic amines, including pyrazole derivatives, are important structural motifs in the development of agrochemicals. mdpi.com The biological activity of these compounds allows them to be used in the protection of crops from various pests and diseases.

Certain 3-amino-pyrazole derivatives have been investigated for their potential use as herbicides. google.com The specific structural features of these molecules can be tailored to target particular weeds, offering a potential avenue for the development of new crop protection products. The mechanism of action often involves the inhibition of essential enzymes in the target plants.

The pyrazole scaffold is a key component in a number of commercially successful insecticides and fungicides. The ability to introduce a wide range of substituents onto the pyrazole ring allows for the optimization of activity against specific insect pests or fungal pathogens. Research in this area continues to explore novel pyrazole derivatives for their potential to provide new solutions for pest and disease management in agriculture.

Fluorescent Probes and Dyes

Derivatives of pyrazoline, a related heterocyclic compound, have been synthesized and shown to exhibit fluorescence. nih.gov These fluorescent properties can be exploited for the development of sensors and probes for the detection of specific molecules. For instance, a pyrazoline-based compound has been developed for the effective identification of picric acid through fluorescence quenching. nih.gov The mechanism of detection often involves processes such as photoinduced electron transfer or fluorescence energy transfer. nih.gov While this application has been demonstrated for pyrazolines, it highlights the potential for other pyrazole derivatives to be developed as fluorescent materials.

Future Research Directions and Perspectives for N Pentyl 1 Propyl 1h Pyrazol 3 Amine

Development of Novel and Green Synthetic Methodologies

The synthesis of N-alkylated aminopyrazoles like N-pentyl-1-propyl-1H-pyrazol-3-amine traditionally relies on multi-step processes that can be time-consuming and environmentally burdensome. Future research should prioritize the development of more efficient and sustainable synthetic routes.

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool in organic synthesis, often leading to reduced reaction times, higher yields, and improved purity compared to conventional heating. researchgate.netbenthamdirect.comnih.gov For the synthesis of this compound, a one-pot microwave-assisted reaction could be explored, potentially starting from a suitable β-ketonitrile, propylhydrazine (B1293729), and a pentylating agent. researchgate.netdergipark.org.tr This approach minimizes the use of volatile organic solvents and decreases energy consumption, aligning with the principles of green chemistry. benthamdirect.com

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, enhancing safety and scalability. mdpi.comgalchimia.comnih.gov A multistep flow process could be designed for the continuous production of this compound. For instance, the formation of the pyrazole (B372694) core could occur in a first reactor, followed by N-alkylation in a subsequent module without the need to isolate intermediates. rsc.orgrsc.org This methodology is particularly advantageous for optimizing reaction conditions and enabling safer handling of potentially hazardous reagents. mdpi.comgalchimia.com

| Synthesis Technique | Potential Advantages for this compound | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, reduced solvent use. researchgate.netbenthamdirect.com | Optimization of one-pot, solvent-free conditions. researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and process control. mdpi.comnih.gov | Development of integrated multi-step synthesis and purification. galchimia.com |

| Ultrasound-Assisted Synthesis | Milder reaction conditions, potential for unique reactivity. benthamdirect.com | Exploration of sonochemical methods for N-alkylation steps. |

Advanced Computational Modeling for Precise Prediction of Biological Activities

Computational tools are indispensable for modern drug discovery, enabling the rational design and prioritization of candidate molecules. For this compound, in-silico methods can predict its biological activities and guide further experimental work.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed on a virtual library of aminopyrazole derivatives structurally related to the target compound. mdpi.com By correlating structural features with biological activity (e.g., kinase inhibition), these models can predict the potency of this compound and suggest modifications to enhance its activity. mdpi.com

Molecular Docking: Given that many pyrazole derivatives are known to be kinase inhibitors, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound with the ATP-binding sites of various kinases. mdpi.commdpi.comnih.gov Targets of interest could include EGFR, VEGFR, and CDKs, which are implicated in cancer. mdpi.comresearchgate.net These studies would help identify the most promising biological targets for this specific molecule. nih.govresearchgate.net

Pharmacophore Modeling: Ligand-based pharmacophore models can be developed from known active aminopyrazole compounds. nih.govnih.gov These models define the essential three-dimensional arrangement of chemical features required for biological activity. This compound can then be screened against these models to assess its potential to interact with specific biological targets and to guide the design of new derivatives with improved profiles. nih.govacs.org

Exploration of Undiscovered Biological Targets and Deeper Mechanistic Understanding

The aminopyrazole scaffold is a privileged structure known to interact with a multitude of biological targets. nih.govnih.gov Future research should aim to identify novel targets for this compound and elucidate its mechanisms of action.

Kinase Inhibition: The primary area of investigation for pyrazole derivatives has been in oncology as kinase inhibitors. nih.govnih.gov High-throughput screening of this compound against a broad panel of kinases could reveal novel inhibitory activities. mdpi.com Subsequent studies would need to confirm these findings and determine the mechanism of inhibition (e.g., competitive, non-competitive) and the specific binding interactions. mdpi.comnih.gov

Neurodegenerative Diseases: Some pyrazole derivatives have shown potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov Research could explore whether this compound can modulate pathways involved in neuroinflammation or protein aggregation, which are hallmarks of these conditions. nih.govneuroscijournal.com

Antimicrobial Activity: The pyrazole scaffold is present in compounds with antibacterial and antifungal properties. nih.govchemimpex.com this compound should be screened against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains, to determine its potential as a novel anti-infective agent. nih.gov

| Potential Biological Target Area | Rationale Based on Pyrazole Scaffold | Proposed Research Approach |

| Oncology (Kinase Inhibition) | Numerous FDA-approved pyrazole-based kinase inhibitors exist. mdpi.comnih.gov | High-throughput kinase screening followed by mechanistic studies. mdpi.com |

| Neurodegenerative Disorders | Pyrazoles can modulate pathways related to neuroinflammation and oxidative stress. nih.govnih.gov | Evaluation in cellular models of Alzheimer's and Parkinson's disease. neuroscijournal.com |

| Infectious Diseases | Aminopyrazoles have demonstrated broad antimicrobial activity. nih.govchemimpex.com | Screening against panels of pathogenic bacteria and fungi. |

Design and Synthesis of New Hybrid Systems with Enhanced Biological Potentials

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to create compounds with improved affinity, selectivity, or dual activity. nih.govrsc.org The this compound scaffold is an ideal candidate for creating novel hybrid molecules.

Future work could focus on synthesizing hybrids by linking the aminopyrazole core to other biologically active heterocycles such as triazoles, benzimidazoles, or chalcones. rsc.orgnih.govacs.org For example, a pyrazole-triazole hybrid could potentially exhibit enhanced anticancer activity. rsc.org Similarly, creating conjugates with known drugs could address issues like multidrug resistance. nih.govresearchgate.net The biological evaluation of these new hybrid systems would be crucial to identify compounds with synergistic or novel therapeutic effects. mdpi.comnih.gov

Diversification of Non-Biological Applications in Emerging Fields

Beyond medicine, pyrazole derivatives have found applications in materials science and agrochemistry. chemimpex.comresearchgate.netbeilstein-journals.org The unique structure of this compound suggests it could have utility in these and other emerging fields.

Corrosion Inhibition: Pyrazole derivatives are effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govtandfonline.comiapchem.org The nitrogen atoms in the pyrazole ring and the amino group can adsorb onto metal surfaces, forming a protective layer. nih.govresearchgate.net The efficacy of this compound as a corrosion inhibitor for materials like mild steel or copper should be investigated using electrochemical and gravimetric methods. tandfonline.combohrium.com

Agrochemicals: Aminopyrazoles are key components in some commercial pesticides and herbicides. nih.govnih.govchemimpex.com The biological activity of this compound could be screened for potential herbicidal, fungicidal, or insecticidal properties. Its specific N-alkylation pattern may confer novel selectivity and efficacy profiles.

Materials Science: The pyrazole scaffold is being explored in the development of functional materials. researchgate.net The potential of this compound as a building block for polymers, organic dyes, or ligands in coordination chemistry warrants investigation. Its N-pentyl and N-propyl groups could influence solubility and self-assembly properties, making it a candidate for applications in organic electronics or chemosensing.

Q & A

Q. Can high-throughput crystallization screening improve structural determination for target complexes?

- Methodology : Robotic screening (e.g., Mosquito®) tests 96 crystallization conditions (PEGs, salts). Co-crystallization with cytochrome P450 isoforms uses sitting-drop vapor diffusion. Data collection at synchrotron facilities (λ = 0.9 Å) enhances resolution for weak diffractors .

Notes

- All synthetic protocols should be validated with control experiments (e.g., blank runs without catalysts).

- For advanced studies, collaborate with crystallography facilities for high-resolution data collection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.